Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a benzyl group and a 4-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and 4-methylpyridine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at elevated temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use the compound to investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate include:
- Benzyl 4-methoxypyridin-2-ylcarbamate
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Piperidine derivatives with various substituents on the piperidine ring
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the benzyl and 4-methylpyridin-3-yl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-15-10-11-20-13-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3 |
InChI Key |
APPQREAJIJDCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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